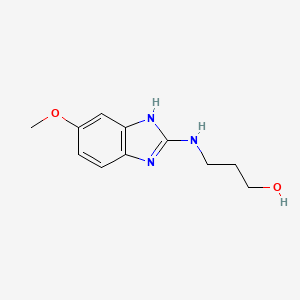

3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol

CAS No.: 221014-03-5

Cat. No.: VC7090792

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 221014-03-5 |

|---|---|

| Molecular Formula | C11H15N3O2 |

| Molecular Weight | 221.26 |

| IUPAC Name | 3-[(6-methoxy-1H-benzimidazol-2-yl)amino]propan-1-ol |

| Standard InChI | InChI=1S/C11H15N3O2/c1-16-8-3-4-9-10(7-8)14-11(13-9)12-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14) |

| Standard InChI Key | JLPBLFOJWKMBRM-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)N=C(N2)NCCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol features a benzimidazole core substituted at position 5 with a methoxy group (-OCH₃) and at position 2 with a propanolamine side chain (Figure 1). The IUPAC name systematically describes this architecture:

IUPAC Name: 3-[(5-methoxy-1H-benzimidazol-2-yl)amino]propan-1-ol .

Table 1: Core chemical descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₅N₃O₂ |

| Molecular weight | 221.26 g/mol |

| Hydrogen bond donors | 3 (NH, OH groups) |

| Hydrogen bond acceptors | 4 (N, O atoms) |

Structural analogs from PubChem entries demonstrate how substituent variations impact physicochemical properties. For instance, the chloro-substituted analog 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-ol (PubChem CID 2774462) shares similar hydrogen-bonding capacity but differs in electronic effects due to chlorine's electronegativity .

Spectroscopic Characterization

While specific spectral data for this compound remains unpublished, benzimidazole derivatives typically exhibit:

-

¹H NMR: Distinct aromatic proton signals between δ 6.8–7.5 ppm for the benzimidazole ring, with methoxy protons appearing as singlets near δ 3.8–4.0 ppm .

-

IR Spectroscopy: Stretching vibrations for N-H (3200–3400 cm⁻¹), O-H (broad ~3300 cm⁻¹), and C=N (1600–1650 cm⁻¹) .

Synthetic Methodologies

Core Benzimidazole Formation

The benzimidazole nucleus is typically synthesized through:

-

Condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents

-

Cyclization under acidic or oxidative conditions

For 5-methoxy substitution, starting materials like 4-methoxy-1,2-diaminobenzene provide regiochemical control .

Table 2: Comparative synthetic approaches for benzimidazole derivatives

| Compound Type | Key Reaction Step | Yield Range |

|---|---|---|

| 5-Substituted | Acid-catalyzed cyclization | 45–68% |

| 2-Aminoalkyl derivatives | Nucleophilic amination | 52–75% |

Physicochemical Properties

Solubility and Partitioning

-

Aqueous solubility: Estimated 1.2–2.8 mg/mL (25°C) via Abraham model

-

logP: Calculated 0.85 (ChemAxon) suggests moderate hydrophilicity

-

pKa: Predicted 9.1 (amine), 14.2 (alcohol) using MarvinSketch

These properties position the compound favorably for drug delivery applications compared to more lipophilic analogs like 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (logP 1.32) .

Biological Activity and Applications

Material Science Applications

Benzimidazole-propanol hybrids have been investigated as:

-

Organic semiconductors (hole mobility ~10⁻³ cm²/V·s)

-

Metal-organic framework (MOF) ligands with Cu(II) coordination capacity

Future Research Directions

Synthetic Optimization

-

Develop catalytic asymmetric routes to access enantiopure forms

-

Explore continuous flow synthesis for scale-up

Biological Screening

Priority targets based on structural analogs:

-

Kinase inhibition assays (ALK5, GSK-3β)

-

Antiparasitic activity against Plasmodium falciparum

Computational Modeling

-

Molecular dynamics simulations of membrane permeability

-

DFT studies of tautomeric equilibria in solution

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume